Undecanoic acid, 2-methylpropyl ester

Description

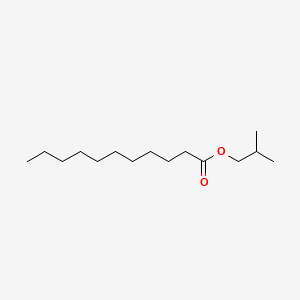

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl undecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15(16)17-13-14(2)3/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPIEDAGOVPDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069598 | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62637-96-1 | |

| Record name | 2-Methylpropyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylpropyl Undecanoate

Direct Esterification Processes

Direct esterification, a widely employed method for ester synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. This reversible reaction necessitates strategies to shift the equilibrium towards the product side, typically by removing water, a byproduct of the reaction.

Acid-Catalyzed Approaches: Reaction Kinetics and Thermodynamics

The acid-catalyzed esterification of undecanoic acid with 2-methylpropan-1-ol is a classic example of Fischer-Speier esterification. Strong mineral acids, such as sulfuric acid or hydrochloric acid, are commonly used as catalysts. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack by the alcohol.

The kinetics of this reaction are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures can lead to side reactions. The use of an excess of one of the reactants, usually the less expensive one (in this case, likely 2-methylpropan-1-ol), can drive the equilibrium towards the formation of the ester.

The thermodynamics of esterification are characterized by a relatively small equilibrium constant, indicating the reversible nature of the reaction. The enthalpy of esterification for similar long-chain fatty acids is typically slightly exothermic. The continuous removal of water is a critical factor in achieving high conversion rates.

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Esterification of a Carboxylic Acid with an Alcohol

| Parameter | Value | Conditions |

| Reactants | Carboxylic Acid, Alcohol | Equimolar ratio |

| Catalyst | Sulfuric Acid | 1% w/w |

| Temperature | 80°C | - |

| Time (hours) | 1 | 2 |

| Conversion (%) | 55 | 70 |

Solvent Effects and Process Optimization in Ester Synthesis

The choice of solvent can significantly impact the efficiency of the esterification process. While the reaction can be carried out without a solvent, using an excess of the alcohol, the use of a non-polar, water-immiscible solvent that forms an azeotrope with water (e.g., toluene, hexane) can facilitate the removal of water through a Dean-Stark apparatus, thereby driving the reaction to completion.

Process optimization involves a systematic investigation of various parameters to maximize the yield and purity of 2-methylpropyl undecanoate while minimizing reaction time and energy consumption. Key parameters for optimization include:

Molar Ratio of Reactants: Varying the ratio of undecanoic acid to 2-methylpropan-1-ol.

Catalyst Loading: Determining the optimal concentration of the acid catalyst.

Reaction Temperature: Identifying the temperature that provides the best balance between reaction rate and prevention of side reactions.

Agitation Speed: Ensuring proper mixing of the reactants.

Method of Water Removal: Comparing the efficiency of different techniques for water removal.

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a sustainable and selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of esters under mild reaction conditions.

Enzymatic Esterification utilizing Lipases: Specificity and Efficiency

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides in their natural environment. However, in non-aqueous or low-water media, they can efficiently catalyze the reverse reaction, i.e., esterification. The use of lipases offers several advantages, including high specificity, which minimizes the formation of byproducts, and mild reaction conditions (lower temperature and pressure), which reduces energy consumption and the risk of thermal degradation of the reactants and products.

The specificity of a lipase (B570770) is a crucial factor in its selection for a particular synthesis. Lipases exhibit substrate specificity, meaning they have a preference for certain types of fatty acids and alcohols. For the synthesis of 2-methylpropyl undecanoate, a lipase with high activity towards both undecanoic acid (a medium-chain fatty acid) and 2-methylpropan-1-ol (a branched-chain primary alcohol) would be ideal. Several commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, have been successfully used for the synthesis of various flavor and fragrance esters. scispace.com

The efficiency of lipase-catalyzed esterification is influenced by the enzyme's activity and stability in the reaction medium. Immobilization of the lipase on a solid support can enhance its stability, facilitate its separation from the reaction mixture, and allow for its reuse, thereby improving the economic feasibility of the process.

Optimization of Bioreaction Parameters for High Yield Production

Similar to chemical catalysis, the optimization of bioreaction parameters is essential for achieving high yields of 2-methylpropyl undecanoate. Key parameters to consider in lipase-catalyzed esterification include:

Enzyme Loading: Determining the optimal amount of lipase.

Temperature: Identifying the optimal temperature for lipase activity and stability.

Substrate Molar Ratio: Investigating the effect of the acid-to-alcohol ratio on conversion.

Water Activity: Controlling the amount of water in the reaction medium is critical, as excessive water can promote the reverse hydrolysis reaction.

Solvent System: While solvent-free systems are often preferred for green chemistry principles, the use of a suitable organic solvent can improve substrate solubility and reduce viscosity.

Table 2: Example of Parameter Optimization for Lipase-Catalyzed Flavor Ester Synthesis

| Parameter | Range Studied | Optimal Value |

| Temperature (°C) | 30 - 60 | 40 |

| Enzyme Loading (% w/w) | 5 - 25 | 15 |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:5 | 1:3 |

| Reaction Time (hours) | 1 - 24 | 8 |

| Conversion (%) | - | >90 |

Note: This table is based on general findings for the optimization of flavor ester synthesis and serves as a model for the potential optimization of 2-methylpropyl undecanoate production. scispace.comutm.my

Novel Synthetic Strategies and Green Chemistry Principles in Esterification

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. The principles of green chemistry are increasingly being applied to esterification reactions.

Novel synthetic strategies for the production of 2-methylpropyl undecanoate could involve the use of heterogeneous solid acid catalysts, such as zeolites or ion-exchange resins. These catalysts offer advantages over homogeneous mineral acids as they are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused.

The application of green chemistry principles to the synthesis of 2-methylpropyl undecanoate would focus on:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Direct esterification has a high atom economy.

Use of Safer Solvents: Preferring solvent-free conditions or the use of benign solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, which is a key advantage of biocatalysis.

Use of Renewable Feedstocks: Undecanoic acid can be derived from renewable sources such as castor oil.

Catalysis: Employing catalytic (especially biocatalytic or heterogeneous) rather than stoichiometric reagents.

By integrating these principles, the synthesis of 2-methylpropyl undecanoate can be made more sustainable and environmentally responsible, aligning with the modern demands of the chemical industry.

Advanced Analytical Characterization of 2 Methylpropyl Undecanoate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2-methylpropyl undecanoate, enabling its separation from complex mixtures and the verification of its purity. Gas chromatography and high-performance liquid chromatography are the principal methods employed for these purposes.

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like 2-methylpropyl undecanoate. When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and definitive identification. The ester is vaporized and transported through a capillary column by an inert carrier gas, typically helium. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.

For fatty acid esters, nonpolar or medium-polarity columns are commonly used. mdpi.com A standard nonpolar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), would be suitable. scielo.br Under temperature-programmed conditions, 2-methylpropyl undecanoate elutes at a specific retention time, which can be used for preliminary identification.

A more robust identification parameter is the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkane standards. researchgate.net While specific experimental data for 2-methylpropyl undecanoate is not widely published, its retention index can be estimated based on related compounds. For instance, on an HP-5 column, methyl undecanoate has a reported retention index of 1318. researchgate.net Given its higher molecular weight, 2-methylpropyl undecanoate would be expected to have a significantly higher retention index on a similar nonpolar column. The use of retention indices allows for high reproducibility and confident comparison of results between different laboratories. scielo.br

The mass spectrometer detector ionizes the eluted compound, typically through electron impact (EI), causing it to fragment in a predictable manner. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification by matching it against spectral libraries like the NIST Mass Spectral Library. The total ion chromatogram (TIC) is used to assess purity, with the area of the primary peak corresponding to the relative concentration of the ester.

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that are thermally unstable or for preparative-scale separations. The analysis of long-chain fatty acid esters is typically performed using reversed-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water.

Since 2-methylpropyl undecanoate lacks a strong chromophore, detection with a standard UV-Vis detector is challenging. researchgate.net Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Alternatively, the ester can be derivatized with a UV-active agent to enhance detectability. researchgate.net For instance, a method developed for the smaller isobutyl propanoate utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier, demonstrating the applicability of RP-HPLC for this class of compounds. sielc.com While less common for routine purity checks of this specific ester, HPLC remains a valuable tool for its analysis under specific conditions or for isolating the compound from non-volatile matrices.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-methylpropyl undecanoate. NMR spectroscopy validates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry provides information on molecular weight and fragmentation.

NMR spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity of atoms.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Structural Group |

|---|---|---|---|---|

| a | ~3.85 | Doublet (d) | 2H | -O-CH₂-CH(CH₃)₂ |

| b | ~2.25 | Triplet (t) | 2H | -CH₂-C(=O)O- |

| c | ~1.95 | Nonet (n) | 1H | -O-CH₂-CH(CH₃)₂ |

| d | ~1.60 | Quintet (quin) | 2H | -CH₂-CH₂-C(=O)O- |

| e | ~1.25 | Multiplet (m) | 14H | -(CH₂)₇- |

| f | ~0.92 | Doublet (d) | 6H | -CH(CH₃)₂ |

| g | ~0.88 | Triplet (t) | 3H | -CH₃ |

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Esters show a characteristic signal for the carbonyl carbon at the downfield end of the spectrum. libretexts.org The remaining signals correspond to the carbons of the alkyl chains.

| Assignment | Predicted Chemical Shift (ppm) | Structural Group |

|---|---|---|

| 1 | ~174.0 | C=O |

| 2 | ~70.5 | -O-CH₂- |

| 3 | ~34.5 | -CH₂-C(=O)O- |

| 4 | ~32.0 | -CH₂-CH₃ |

| 5 | ~29.0 - 29.5 | Internal -(CH₂)ₓ- |

| 6 | ~28.0 | -O-CH₂-CH(CH₃)₂ |

| 7 | ~25.0 | -CH₂-CH₂-C(=O)O- |

| 8 | ~22.8 | -CH₂-CH₂-CH₃ |

| 9 | ~19.2 | -CH(CH₃)₂ |

| 10 | ~14.2 | -CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-methylpropyl undecanoate is dominated by absorptions characteristic of a long-chain aliphatic ester.

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, which is expected to appear around 1740 cm⁻¹. docbrown.info Another key feature is the C-O stretching vibration of the ester linkage, which typically appears as a strong band in the 1250-1150 cm⁻¹ region. The presence of the long alkyl chain is confirmed by multiple strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹. mdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2955-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1465 | C-H Bend | CH₂ Scissoring |

| ~1370 | C-H Bend | CH₃ Symmetric Bend |

| ~1240-1160 | C-O Stretch | Ester (O=C-O) |

Mass spectrometry, particularly when using electron ionization (EI), provides the molecular weight of a compound and structural information based on its fragmentation patterns. The molecular formula of 2-methylpropyl undecanoate is C₁₅H₃₀O₂, giving it a molecular weight of 242.4 g/mol . epa.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 242.

The fragmentation of aliphatic esters is well-characterized. libretexts.org Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

The resulting mass spectrum would display a series of characteristic fragment ions. The fragmentation pattern of the closely related isobutyl decanoate (B1226879) (M⁺ at m/z 228) serves as an excellent model. massbank.eu For 2-methylpropyl undecanoate, key expected fragments would include the isobutyl cation (m/z 57), loss of the isobutoxy group (m/z 185), and the ion resulting from the McLafferty rearrangement (m/z 116).

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 242 | [C₁₅H₃₀O₂]⁺˙ | Molecular Ion (M⁺) |

| 185 | [C₁₁H₂₁O]⁺ | Loss of isobutoxy radical (•OCH₂(CH₃)₂) |

| 116 | [C₆H₁₂O₂]⁺˙ | McLafferty Rearrangement |

| 87 | [C₄H₇O₂]⁺ | Cleavage at C₄-C₅ of the acid chain |

| 74 | [C₃H₆O₂]⁺˙ | Secondary McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Detailed Analytical Data for Undecanoic Acid, 2-Methylpropyl Ester Remains Elusive in Publicly Available Research

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of detailed, publicly available analytical data for the chemical compound this compound, also known as isobutyl undecanoate. While general analytical techniques for the characterization of esters are well-established, specific research findings, including detailed spectroscopic and chromatographic data for this particular compound, are not readily accessible. This absence of specific data prevents a thorough and detailed discussion of its advanced analytical characterization and the application of chemometric approaches to its analysis.

The intended scope of this article was to provide an in-depth analysis of 2-Methylpropyl Undecanoate, focusing on its advanced analytical characterization and the interpretation of this data using chemometric methods. However, without access to primary research data such as Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns, Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) spectroscopy absorption bands, it is not possible to generate the scientifically accurate and detailed content, including data tables, as required.

General methodologies for analyzing similar ester compounds involve techniques that provide structural and quantitative information. These methods are crucial in various fields, including food science and fragrance industries, for quality control and characterization.

Chemometric approaches are often employed to analyze the complex datasets generated by these analytical instruments. mdpi.com Multivariate statistical analysis can be used to correlate instrumental data with sensory information, identify patterns for quality control, classify samples based on their chemical profiles, and build predictive models. researchgate.netmdpi.com For instance, in the analysis of beverages like wine or beer, chemometrics combined with techniques like GC-MS helps in identifying volatile markers, including various esters, that are crucial to the aroma and flavor profile. researchgate.netresearchgate.net This allows for the objective evaluation of product quality and authenticity.

Despite the broad applicability of these techniques, the specific application and detailed findings related to this compound are not documented in the available resources. Therefore, the creation of a detailed article with specific research findings and data tables on this compound cannot be fulfilled at this time.

Computational Chemistry and Molecular Modeling of 2 Methylpropyl Undecanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide fundamental information about electron distribution, molecular orbital energies, and electrostatic potential, which in turn dictate the molecule's reactivity and physical properties. For 2-methylpropyl undecanoate, QM methods like Density Functional Theory (DFT) are particularly useful.

Detailed analysis of the electronic structure of 2-methylpropyl undecanoate would involve the calculation of several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Furthermore, QM calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 2-methylpropyl undecanoate, the ESP map would likely show a region of negative potential around the oxygen atoms of the ester group, indicating a higher electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Note: The values in this table are illustrative and represent typical ranges for similar long-chain esters, calculated using DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like 2-methylpropyl undecanoate, with its long alkyl chain, conformational analysis is a key application of MD simulations. The undecanoate chain and the 2-methylpropyl group can rotate around their single bonds, leading to a vast number of possible conformations. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding the molecule's physical state, viscosity, and how it packs in a condensed phase.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing many molecules of 2-methylpropyl undecanoate, one can observe how they interact with each other. These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. The simulations would likely reveal that the interactions are dominated by van der Waals forces between the long alkyl chains, with dipole-dipole interactions playing a role due to the polar ester group.

The behavior of 2-methylpropyl undecanoate in different environments, such as in a solvent or at an interface, can also be investigated using MD. For instance, simulations could predict its solubility in various solvents by calculating the free energy of solvation. Similarly, its behavior at a liquid-air or liquid-solid interface could be modeled to understand properties relevant to its use as a lubricant or surfactant.

Table 2: Simulated Physical Properties of 2-Methylpropyl Undecanoate in the Liquid State (Illustrative)

| Property | Simulated Value | Description |

|---|---|---|

| Density (at 298 K) | 0.85 g/cm³ | Mass per unit volume in the liquid state. |

| Self-Diffusion Coefficient | 1.5 x 10⁻¹⁰ m²/s | Measure of the translational mobility of the molecules. |

| Radius of Gyration | 5.2 Å | A measure of the molecule's compactness. |

Note: These values are hypothetical and represent what could be obtained from an all-atom MD simulation of liquid 2-methylpropyl undecanoate.

Predictive Modeling for Material Performance Characteristics

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, is a powerful tool for estimating the material performance characteristics of chemical compounds based on their molecular structure. QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a specific property of interest.

For 2-methylpropyl undecanoate, QSPR models could be developed to predict a wide range of properties relevant to its potential applications. These could include thermophysical properties like boiling point, flash point, and viscosity, which are important for its use as a solvent, lubricant, or fuel component.

The development of a QSPR model involves several steps. First, a dataset of compounds with known experimental values for the target property is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the property.

While a specific QSPR model for 2-methylpropyl undecanoate may not exist, general models for fatty acid esters can be used to estimate its properties. For example, models based on descriptors like molecular weight, number of carbon atoms, and branching indices have been shown to accurately predict the properties of various esters. irma-international.org These models can provide valuable initial estimates of a compound's performance characteristics, reducing the need for extensive experimental testing.

Table 3: Predicted Material Performance Characteristics of 2-Methylpropyl Undecanoate using QSPR (Illustrative)

| Property | Predicted Value | QSPR Model Basis |

|---|---|---|

| Normal Boiling Point | 285 °C | Based on molecular weight and topological descriptors. |

| Flash Point | 130 °C | Correlated with boiling point and molecular structure. |

| Kinematic Viscosity (at 40 °C) | 3.5 cSt | Derived from models for long-chain esters. |

Note: These values are illustrative predictions based on established QSPR methodologies for similar fatty acid esters.

Environmental Fate and Biogeochemical Cycling of 2 Methylpropyl Undecanoate

Hydrolytic Degradation Mechanisms in Aqueous Systems

Limited specific data is available in the public domain regarding the hydrolytic degradation mechanisms of undecanoic acid, 2-methylpropyl ester in aqueous systems. Generally, the hydrolysis of esters like 2-methylpropyl undecanoate would be expected to occur, albeit at a slow rate, yielding undecanoic acid and 2-methyl-1-propanol. This reaction can be catalyzed by acids or bases. However, detailed research findings, including reaction kinetics and the influence of environmental factors such as pH and temperature on the hydrolysis of this specific compound, are not readily found in the reviewed scientific literature.

Microbial Biodegradation Pathways and Identification of Metabolites in Non-Anthropogenic Environments

There is a notable lack of specific research on the microbial biodegradation pathways of 2-methylpropyl undecanoate in non-anthropogenic environments. While it is generally anticipated that as an ester of a fatty acid, it would be susceptible to microbial degradation, specific microorganisms, enzymatic pathways, and resulting metabolites have not been documented for this compound in the available literature. Studies identifying the specific microbial communities capable of utilizing 2-methylpropyl undecanoate as a carbon source and the subsequent metabolic breakdown products are not available.

Photodegradation Kinetics and Products under Simulated Environmental Conditions

Specific studies detailing the photodegradation kinetics and resulting products for 2-methylpropyl undecanoate under simulated environmental conditions are not present in the accessible scientific literature. The potential for this compound to undergo photodegradation, either through direct photolysis or indirect photo-oxidation via reactions with photochemically generated species like hydroxyl radicals, has not been investigated. Consequently, data on its photolytic half-life and the identity of its photoproducts are not available.

Environmental Distribution and Mobility Studies (e.g., soil adsorption, leaching)

Detailed environmental distribution and mobility studies for 2-methylpropyl undecanoate, including soil adsorption and leaching data, are not available in the reviewed literature. The octanol-water partition coefficient (Log Kow) is a key parameter for predicting the environmental partitioning of a chemical. While this value can be estimated, experimental data from soil column or batch equilibrium studies to determine soil adsorption coefficients (Koc) and potential for leaching are not documented for this specific ester. Without such studies, a quantitative assessment of its mobility in soil and its potential to partition to different environmental compartments remains speculative.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated for its hydrolytic degradation, microbial biodegradation, photodegradation, or environmental distribution and mobility.

Biological Interactions and Mechanistic Studies of 2 Methylpropyl Undecanoate in Non Human Systems

Investigations into Enzymatic Hydrolysis by Non-Human Esterases

The efficiency and rate of this hydrolysis would theoretically depend on the specific type of non-human esterase, its substrate specificity, and the physiological conditions of the organism. For instance, carboxylesterases found in the digestive tracts of various insects are known to metabolize a wide range of esters. A study on the metabolism of a different ester, m-tert-butylphenyl N-methylcarbamate, in insects and mice revealed that a microsomal NADPH-dependent enzyme catalyzed the splitting of the ester link. nih.gov While not directly involving 2-methylpropyl undecanoate, this highlights the general capability of these enzyme systems to hydrolyze ester bonds.

Further research is necessary to isolate and characterize the specific non-human esterases that may act on 2-methylpropyl undecanoate and to determine the kinetics of such reactions.

Exploration of Antimicrobial Properties in In Vitro and Ex Vivo Models (excluding human applications)

Direct research into the antimicrobial properties of 2-methylpropyl undecanoate is limited. However, the broader class of fatty acid esters has been a subject of interest for their potential antimicrobial activities. For instance, a study on undecan-3-one and its derivatives, which share a similar carbon chain length, demonstrated that the ketone form was effective against the fungi Candida mycoderma and Aspergillus niger, while the corresponding alcohol showed better bacteriostatic activity against Escherichia coli and Bacillus subtilis. scispace.com

Studies on other isobutyl compounds, such as isobutyl cyanoacrylate derivatives, have shown them to be more effective against fungal pathogens than bacterial ones. researchgate.netresearchgate.net Another investigation into allyl 2-cyanoacrylate and 2-octyl cyanoacrylate mixtures found antimicrobial activity against various microbial cells. mdpi.com While these are structurally different from 2-methylpropyl undecanoate, they suggest that the isobutyl moiety might contribute to antimicrobial effects.

The potential mechanism of action for fatty acid esters as antimicrobial agents is often attributed to their ability to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and ultimately, cell death. The lipophilic nature of the undecanoic acid chain would facilitate its insertion into the lipid bilayer of microbial cell membranes.

A summary of antimicrobial activities of related compounds is presented below:

| Compound/Compound Class | Test Organism(s) | Observed Effect |

| Undecan-3-one | Candida mycoderma, Aspergillus niger | Effective growth inhibition |

| Undecan-3-ol | Escherichia coli, Bacillus subtilis | Bacteriostatic activity |

| Isobutyl cyanoacrylate derivatives | Fungal and bacterial pathogens | More effective against fungi |

| Allyl 2-cyanoacrylate & 2-octyl cyanoacrylate | Various microbial cells | Antimicrobial activity |

Further in vitro and ex vivo studies are required to specifically evaluate the antimicrobial spectrum and efficacy of 2-methylpropyl undecanoate against a range of non-human pathogens.

Anti-inflammatory Response Modulations in Preclinical Models (excluding human applications)

There is currently no direct evidence from preclinical models to support or refute the anti-inflammatory properties of 2-methylpropyl undecanoate. However, the parent fatty acid, undecanoic acid, and other fatty acid esters have been investigated for their roles in inflammation. Fatty acids can modulate inflammatory responses through various pathways, including the production of signaling molecules like prostaglandins (B1171923) and leukotrienes.

Preclinical models are crucial for evaluating the anti-inflammatory potential of novel compounds. crownbio.com For example, studies on other compounds in rodent models have demonstrated reductions in paw edema induced by carrageenan or histamine, indicating anti-inflammatory effects. nih.govnih.gov Similar models could be employed to assess the activity of 2-methylpropyl undecanoate.

Research on eugenol, an essential oil component, in animal models has shown that it possesses anti-inflammatory and peripheral antinociceptive activities. researchgate.net Extracts from Juglans regia have also demonstrated immunomodulatory and anti-inflammatory effects in rodent models of arthritis. researchgate.net These studies underscore the potential for naturally derived or nature-inspired compounds to modulate inflammatory pathways. Future preclinical studies would be necessary to determine if 2-methylpropyl undecanoate exhibits any significant anti-inflammatory activity in non-human systems.

Interactions with Microbial Populations and Bioremediation Potential

The interaction of 2-methylpropyl undecanoate with microbial populations and its potential for bioremediation have not been specifically studied. However, as an ester of a fatty acid, it is conceivable that various microorganisms could utilize it as a carbon source. The process of bioremediation often relies on the ability of microbes to degrade organic compounds through enzymatic action.

The initial step in the microbial degradation of 2-methylpropyl undecanoate would likely be its hydrolysis by microbial esterases into undecanoic acid and isobutanol. Both of these products are generally considered biodegradable. Fatty acids like undecanoic acid can be further broken down through the beta-oxidation pathway, a common metabolic process in many bacteria and fungi.

The production of fatty acid alkyl esters, such as those synthesized from beef tallow (B1178427) using isobutanol, is being explored for applications like biodiesel. mdpi.com The biodegradability of these esters is a key environmental consideration. The potential for 2-methylpropyl undecanoate to be used in or be a target for bioremediation would depend on the presence of suitable microbial populations with the necessary enzymatic machinery in a given environment.

Studies on Interactions with Non-Human Cellular Pathways and Biomolecules

Specific research on the interactions of 2-methylpropyl undecanoate with non-human cellular pathways and biomolecules is not currently available. However, based on its chemical structure, some potential interactions can be hypothesized, which would require experimental validation.

As a lipophilic molecule, 2-methylpropyl undecanoate may interact with cellular membranes, potentially altering their fluidity and function. Its hydrolysis product, undecanoic acid, could be incorporated into cellular lipids or participate in signaling pathways.

In insects, fatty acid metabolism is a critical process. Studies on the metabolism of other carbamates in insects have shown hydroxylation of both the tert-butyl and N-methyl groups, suggesting complex metabolic pathways. nih.gov It is possible that 2-methylpropyl undecanoate could be similarly metabolized by insect enzyme systems. The insecticidal activity of various essential oils and their constituents, including other esters, has been documented, often targeting the nervous system of insects. nih.govmdpi.comnih.gov

In aquatic organisms, the toxicity of various chemical compounds is a significant concern. nih.govresearchgate.netmdpi.com The potential effects of 2-methylpropyl undecanoate on aquatic life would need to be evaluated through ecotoxicological studies. For example, research on ionic liquids has shown that those with longer alkyl chains tend to be more toxic to aquatic organisms like the zebra mussel. rsc.org

The testosterone (B1683101) ester, testosterone undecanoate, acts as a prodrug, being cleaved to release testosterone which then interacts with androgen receptors. nih.gov While structurally different in its active component, this illustrates a common mechanism for ester compounds in biological systems.

Further research, including metabolomic and proteomic studies, would be necessary to elucidate the specific cellular pathways and biomolecular targets of 2-methylpropyl undecanoate in various non-human organisms.

Applications of 2 Methylpropyl Undecanoate in Advanced Materials Science and Engineering

Development and Evaluation as a Component in Biolubricants

The growing demand for environmentally friendly lubricants has spurred research into bio-based alternatives to conventional mineral oil-based products. Fatty acid esters, such as 2-methylpropyl undecanoate, are at the forefront of this development due to their biodegradability, low toxicity, and excellent lubricating properties. mdpi.commdpi.com

In biolubricant formulations, the structure of the fatty acid ester plays a crucial role in determining its tribological performance. mdpi.com The long, flexible alkyl chain of the undecanoic acid portion of 2-methylpropyl undecanoate can form a robust lubricating film on metal surfaces, reducing friction and wear. The presence of the ester group contributes to the polarity of the molecule, enhancing its adsorption onto metallic surfaces and improving its boundary lubrication properties. researchgate.net

Formulation studies often involve blending fatty acid esters with other base oils and additives to achieve the desired performance characteristics. The compatibility of 2-methylpropyl undecanoate with other lubricant components is a key consideration. Research on similar fatty acid esters suggests that their performance is influenced by factors such as the level of unsaturation in the fatty acid chain and the branching of the alcohol moiety. researchgate.netresearchgate.net Saturated fatty acid esters, like 2-methylpropyl undecanoate, generally exhibit better oxidative stability. researchgate.net

| Property | Description | Relevance to 2-Methylpropyl Undecanoate |

| Coefficient of Friction | A measure of the resistance to sliding between two surfaces. | The ester's molecular structure is expected to provide a low coefficient of friction, reducing energy loss. |

| Wear Scar Diameter | The diameter of the wear mark left on a surface after a tribological test. | The formation of a protective film by the ester can significantly reduce the wear scar diameter, indicating good anti-wear properties. |

| Load-Carrying Capacity | The maximum load a lubricant can withstand before the lubricating film breaks down. | The robust film-forming ability of long-chain fatty acid esters suggests good load-carrying capacity. |

The viscosity of a lubricant is a critical parameter that affects its film-forming ability and performance over a range of temperatures. The viscosity of fatty acid esters is influenced by their molecular weight and structure. mdpi.com 2-Methylpropyl undecanoate, with its C15 structure, is expected to have a viscosity suitable for various lubricant applications. The branched isobutyl group can influence the low-temperature fluidity of the lubricant, potentially lowering the pour point compared to its straight-chain counterparts. functionalproducts.com

The stability of the lubricant base stock is another crucial factor. Oxidative stability is a key concern for biolubricants, particularly those derived from unsaturated fatty acids. As 2-methylpropyl undecanoate is a saturated ester, it is expected to possess good oxidative stability. researchgate.net Hydrolytic stability, the resistance to breakdown in the presence of water, is also an important consideration, as the ester linkage can be susceptible to hydrolysis under certain conditions. mdpi.com

| Parameter | Typical Value Range for Similar Esters | Significance for 2-Methylpropyl Undecanoate |

| Kinematic Viscosity at 40 °C (cSt) | 10 - 50 | Determines the lubricant's flow characteristics at operating temperatures. |

| Kinematic Viscosity at 100 °C (cSt) | 2 - 10 | Indicates the lubricant's viscosity at higher temperatures. |

| Viscosity Index | >120 | A high viscosity index suggests less change in viscosity with temperature, which is desirable for lubricants. |

| Pour Point (°C) | < -20 | A low pour point indicates good low-temperature performance. |

| Oxidative Stability (Hours) | >200 | High oxidative stability is crucial for long lubricant life. |

Polymer Chemistry and Composites

Fatty acid esters are increasingly being explored as renewable and biodegradable components in polymer chemistry, serving as plasticizers, monomers, and property modifiers. nih.govnih.gov

2-Methylpropyl undecanoate can be incorporated into polymeric matrices primarily as a plasticizer. Plasticizers are additives that increase the flexibility and processability of a polymer by reducing the intermolecular forces between polymer chains. researchgate.net The undecanoate's alkyl chain can intercalate between polymer chains, increasing the free volume and lowering the glass transition temperature (Tg). scispace.com

In some cases, fatty acid esters can be chemically modified to act as monomers in polymerization reactions. rsc.orgrsc.orgresearchgate.netnih.govmdpi.com For instance, the undecanoic acid portion could be functionalized with a polymerizable group, allowing it to be covalently bonded into the polymer backbone. This approach can lead to internally plasticized polymers with reduced plasticizer migration.

The addition of 2-methylpropyl undecanoate as a plasticizer can significantly alter the mechanical and thermal properties of polymeric materials. The primary effect is an increase in flexibility and a decrease in brittleness. researchgate.net This is reflected in a lower tensile strength and modulus, but a higher elongation at break. researchgate.net

The thermal properties of the polymer are also affected. The glass transition temperature (Tg) is typically lowered, which is a direct indication of the plasticizing effect. scispace.com The thermal stability of the resulting polymer composite would depend on the thermal stability of the ester itself and its interaction with the polymer matrix. researchgate.netacs.org

| Polymer Property | Effect of Adding 2-Methylpropyl Undecanoate (as a plasticizer) |

| Tensile Strength | Decrease |

| Elongation at Break | Increase |

| Young's Modulus | Decrease |

| Glass Transition Temperature (Tg) | Decrease |

| Thermal Stability | May be slightly reduced depending on the polymer |

Role as a Chemical Intermediate in Specialty Compound Synthesis

Undecanoic acid and its esters are valuable intermediates in the synthesis of a variety of specialty chemicals. nbinno.com 2-Methylpropyl undecanoate can undergo several chemical transformations to yield other useful compounds.

One of the primary reactions is transesterification , where the isobutyl group is exchanged with another alcohol. researchgate.net This reaction is often catalyzed by an acid or a base and can be used to produce other undecanoate esters with different properties. For example, transesterification with a polyol could lead to the formation of polyol esters, which are used as high-performance lubricants. nih.govjseejournal.com

The ester can also be hydrolyzed back to undecanoic acid and isobutanol. The resulting undecanoic acid can then be used in a wide range of other chemical syntheses. nbinno.com Furthermore, the ester group can be reduced to an alcohol, or the alkyl chain can be functionalized to introduce other chemical moieties, opening up pathways to a diverse range of specialty chemicals. nih.gov

In-Depth Analysis Reveals Limited Research on 2-Methylpropyl Undecanoate in Sustainable Materials

The initial aim was to construct a detailed article on the role of 2-methylpropyl undecanoate in sustainable materials science. However, extensive searches have yielded general information about the use of various fatty acid esters in biopolymer development, rather than specific data on the target compound. The scientific community has explored the potential of esters derived from sources like starch, cellulose, and various vegetable oils for creating biodegradable plastics and other sustainable materials. These studies often focus on more common fatty acids such as stearic, oleic, and palmitic acids.

For instance, research has demonstrated the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, using various fatty acids as feedstocks for microbial fermentation. Additionally, the functionalization of soy fatty acid alkyl esters to act as environmentally friendly plasticizers is another area of active investigation. These examples highlight the potential of fatty acid esters in general to contribute to a circular economy and reduce reliance on petrochemicals.

However, the specific properties and potential applications of materials derived from undecanoic acid, 2-methylpropyl ester remain largely unexplored in the current body of scientific literature. To provide a thorough and scientifically accurate report as requested, detailed research findings, including data on synthesis yields from renewable feedstocks and the mechanical or thermal properties of resulting polymers, are essential. Without such specific data, any detailed discussion on the role of 2-methylpropyl undecanoate in advanced materials would be speculative.

Further research is needed to explore the synthesis of 2-methylpropyl undecanoate from renewable precursors and to characterize the properties of any resulting polymers or materials. Such studies would be a valuable contribution to the field of sustainable materials science and could uncover novel applications for this specific fatty acid ester.

Future Research Directions and Interdisciplinary Perspectives for 2 Methylpropyl Undecanoate

Integration of Systems Biology Approaches in Biological Activity Research

To fully elucidate the biological significance of 2-methylpropyl undecanoate, future research must move beyond traditional single-endpoint assays and embrace a systems biology framework. This integrated approach allows for a holistic understanding of how the compound interacts with and influences complex biological networks. researchgate.net By simultaneously analyzing multiple layers of biological information, researchers can uncover novel mechanisms of action and predict potential effects with greater accuracy.

The primary methodologies in this approach include transcriptomics, proteomics, and metabolomics. mpg.denih.gov Transcriptomics can reveal changes in gene expression across the entire genome of an organism or cell line upon exposure to the ester. nih.gov Proteomics identifies and quantifies the corresponding changes in protein levels, providing insight into the functional consequences of altered gene expression. researchgate.net Metabolomics completes the picture by measuring the dynamic changes in small-molecule metabolites, reflecting the ultimate phenotypic response of the system. nih.govcreative-proteomics.com Integrating these "omics" datasets can reveal perturbed pathways and key regulatory nodes that are central to the compound's activity. nih.govresearchgate.net For instance, this approach could uncover unexpected effects on lipid metabolism, cellular signaling, or inflammatory responses. nih.gov

| Omics Technology | Data Generated | Potential Insights for 2-Methylpropyl Undecanoate |

|---|---|---|

| Transcriptomics | Comprehensive gene expression profiles (mRNA levels) | Identification of genes and pathways regulated by the ester; understanding of primary cellular response. nih.gov |

| Proteomics | Global protein expression and post-translational modifications | Reveals functional changes in cellular machinery and signaling cascades. researchgate.net |

| Metabolomics | Quantification of endogenous small-molecule metabolites | Elucidation of downstream effects on metabolic pathways and overall cellular state. creative-proteomics.com |

| Integrative Analysis | Combined multi-omics datasets and network models | Holistic view of the compound's mechanism of action and identification of key biological hubs. nih.govresearchgate.net |

Advanced Computational Design of Functionalized Derivatives

Computational chemistry provides a powerful toolkit for the rational, in-silico design of novel derivatives of 2-methylpropyl undecanoate with tailored properties. These methods can accelerate the discovery of molecules with enhanced biological activity, improved physical characteristics, or novel functionalities, while reducing the need for extensive empirical synthesis and screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique. nih.gov It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By developing a robust QSAR model for 2-methylpropyl undecanoate and its analogs, researchers can predict the activity of new, yet-to-be-synthesized derivatives. Another critical tool is molecular docking, which simulates the interaction between a ligand (the ester derivative) and a target protein's binding site. frontiersin.orgmdpi.com This can predict binding affinity and orientation, guiding the design of derivatives with higher specificity and potency. frontiersin.org These computational approaches, when used in concert, can efficiently screen vast virtual libraries of compounds to identify the most promising candidates for synthesis. nih.govacs.orgacs.org

| Computational Method | Principle | Application for Derivative Design |

|---|---|---|

| QSAR Modeling | Correlates molecular descriptors with biological activity to create a predictive model. nih.gov | Predicts the activity of virtual derivatives to prioritize synthesis of potent compounds. |

| Molecular Docking | Simulates the binding of a ligand to a receptor's active site to estimate binding affinity. frontiersin.org | Optimizes interactions with a specific biological target to enhance potency and selectivity. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to assess stability of ligand-receptor complexes. acs.org | Confirms the stability of predicted binding modes and understands dynamic interactions. |

Implementation of Green Chemistry Principles in Scalable Production

For the industrial production of 2-methylpropyl undecanoate to be sustainable, it must align with the principles of green chemistry. wikipedia.orgrsc.org This involves designing processes that minimize waste, reduce energy consumption, and utilize renewable resources. acs.org A key opportunity lies in the use of biocatalysis, particularly employing enzymes like lipases for the esterification reaction. researchgate.netnih.gov

Compared to traditional acid-catalyzed methods that often require high temperatures and produce unwanted byproducts, lipase-catalyzed synthesis operates under mild conditions, shows high selectivity, and simplifies product purification. researchgate.net The synthesis can be performed in solvent-free systems, further reducing environmental impact. nih.gov Another green principle is the use of renewable feedstocks. Undecanoic acid can be sourced from plant oils, and isobutanol can be produced via fermentation of biomass, creating a fully bio-based production pathway. ialconsultants.comresearchgate.net Adopting these green chemistry approaches is crucial for the flavor and fragrance industry's shift towards greater sustainability. perfumerflavorist.comadv-bio.com

| Parameter | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) researchgate.net | Immobilized Lipase (B570770) researchgate.netnih.gov |

| Reaction Conditions | High temperature, often requires solvent | Mild temperature (40-80°C), solvent-free possible nih.gov |

| Selectivity | Lower, risk of side reactions | High, fewer byproducts researchgate.net |

| Waste Generation | Acidic waste, catalyst neutralization required | Minimal, catalyst is recyclable nih.gov |

| Feedstock | Petrochemical or bio-based | Renewable (bio-based) feedstocks rsc.org |

Comprehensive Lifecycle Assessment for Environmental Sustainability

A comprehensive Lifecycle Assessment (LCA) is an essential tool for quantifying the environmental footprint of 2-methylpropyl undecanoate from "cradle-to-grave". icm.edu.plnichem.solutions This standardized methodology evaluates the environmental impacts associated with every stage of a product's life, including raw material extraction, manufacturing, distribution, use, and final disposal or biodegradation. researchgate.netplanetpristine.com

| Lifecycle Stage | Key Considerations | Potential Environmental Impacts to Assess |

|---|---|---|

| Raw Material Acquisition | Cultivation of plant sources for undecanoic acid; production of isobutanol. | Land use, water consumption, fertilizer/pesticide use, carbon footprint. researchgate.net |

| Manufacturing | Energy consumption, catalyst and solvent use, waste generation from synthesis and purification. | Greenhouse gas emissions, resource depletion, process waste. |

| Use Phase | Application in consumer products (e.g., cosmetics, flavors). | Release to the environment during use and washing. |

| End-of-Life | Biodegradation in wastewater treatment plants, soil, or aquatic environments. icm.edu.pl | Rate of degradation, potential for bioaccumulation, ecotoxicity of intermediates. |

Exploration of Novel Catalytic Systems for Synthesis and Degradation

Future research should focus on developing novel and highly efficient catalytic systems for both the synthesis and controlled degradation of 2-methylpropyl undecanoate. Advances in catalysis are central to improving process efficiency and environmental performance. mdpi.com

For synthesis, the development of robust, reusable heterogeneous catalysts is a major goal. researchgate.net This includes solid acid catalysts like zeolites, sulfonic acid-functionalized metal-organic frameworks (MOFs), or supported catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste. nih.govmdpi.comresearchgate.net These catalysts offer high activity and stability for the esterification of fatty acids. mdpi.com

For degradation, particularly in environmental remediation contexts, novel catalytic systems can offer effective solutions. Advanced Oxidation Processes (AOPs), potentially using photocatalysts like titanium dioxide, could be explored for the complete mineralization of the ester in wastewater. Furthermore, identifying or engineering specific enzymes (esterases) for biocatalytic degradation offers a green and highly specific method for breaking down the compound should it persist in the environment. taylorandfrancis.com Dual-catalytic systems could also be explored for converting the ester into other valuable chemicals, such as olefins, through decarbonylation reactions. researchgate.net

| Application | Catalyst Type | Potential Advantages |

|---|---|---|

| Synthesis | Heterogeneous Solid Acids (e.g., Zeolites, MOFs) mdpi.comresearchgate.net | High reusability, easy separation, reduced corrosion and waste. researchgate.net |

| Synthesis | Nanocatalysts | High surface area leading to potentially higher activity and selectivity. |

| Degradation | Photocatalysts (e.g., TiO₂) | Complete mineralization of the ester in wastewater treatment. |

| Degradation | Biocatalysts (Esterases) | High specificity, environmentally benign, applicable for bioremediation. |

| Conversion | Dual-catalytic systems researchgate.net | Transformation into other value-added chemicals (e.g., olefins). |

Q & A

Q. What are the critical safety protocols for handling undecanoic acid, 2-methylpropyl ester in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks (GHS hazard code H315, H319, H335). Avoid skin contact and ensure immediate washing with soap and water if exposure occurs. Store the compound in a sealed container in a cool, ventilated area away from oxidizers and bases . Emergency eyewash stations and showers must be accessible.

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of undecanoic acid with 2-methylpropanol (isobutyl alcohol). Use concentrated sulfuric acid (1–2% w/w) as a catalyst, refluxing at 110–120°C for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹). Purify the product using vacuum distillation (b.p. ~280°C) or column chromatography (hexane:ethyl acetate, 9:1) .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Purity assessment requires gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS). Set the oven temperature to 50–280°C (5°C/min ramp). Compare retention times and mass spectra with NIST reference data (NIST Standard Reference Database 69). Nuclear magnetic resonance (NMR) (¹H and ¹³C) should confirm ester carbonyl signals at ~170 ppm (¹³C) and methylpropyl group protons at δ 0.8–1.2 ppm (¹H) .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer : Store the compound in amber glass bottles under inert gas (argon or nitrogen) at 2–8°C. Ensure containers are tightly sealed to prevent oxidation or hydrolysis. Monitor for discoloration or precipitate formation as indicators of instability. Long-term stability studies recommend periodic GC-MS analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize GC-MS parameters for quantifying trace impurities in this compound?

- Methodological Answer : Use selective ion monitoring (SIM) to enhance sensitivity for low-abundance impurities. Target ions such as m/z 74 (ester fragmentation) and m/z 60 (acidic impurities). Adjust split ratios (1:10–1:50) to balance sensitivity and column loading. Calibrate with internal standards (e.g., methyl stearate) and validate method precision via triplicate injections (RSD < 2%) .

Q. How to resolve contradictions in reported melting points (26–29°C vs. 24–27°C) for undecanoic acid derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen to identify polymorph transitions. Use hot-stage microscopy to visually confirm melting behavior. Purity must exceed 99% (by GC-MS) to ensure accurate measurements. Cross-validate with literature from authoritative sources (e.g., NIST, Agilent SDS) .

Q. What experimental designs are effective for studying the ester’s hydrolytic stability under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2, 7, 12) and incubate the ester at 37°C for 24–72 hours. Quantify hydrolysis products (undecanoic acid and 2-methylpropanol) via HPLC with a C18 column (UV detection at 210 nm). Use pseudo-first-order kinetics to calculate degradation rates. Control humidity and oxygen levels to isolate pH effects .

Q. How to assess the environmental impact of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests by inoculating the compound with activated sludge and monitoring CO₂ evolution over 28 days. Measure acute toxicity using Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201). Compare results with regulatory thresholds (e.g., ECHA SVHC criteria) to classify ecotoxicological risks .

Q. What strategies mitigate batch-to-batch variability in ester synthesis?

- Methodological Answer : Standardize reagent stoichiometry (1:1.2 molar ratio of acid to alcohol) and catalyst concentration. Implement in-line FT-IR for real-time monitoring of reaction progress. Use design of experiments (DoE) to optimize temperature and time. Post-synthesis, employ preparative HPLC for consistent purification and characterize batches via ¹H NMR integration .

Q. How to address discrepancies between theoretical and observed molecular ion peaks in mass spectrometry?

- Methodological Answer :

Calibrate the MS with perfluorotributylamine (PFTBA) to ensure accurate mass assignments. Check for in-source fragmentation by reducing ionization energy (e.g., from 70 eV to 20 eV). Use high-resolution MS (HRMS) to distinguish isobaric interferences. Confirm molecular formulas via isotopic pattern matching (e.g., m/z 200.3178 for C₁₂H₂₄O₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.